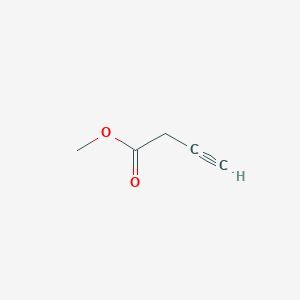

![molecular formula C17H23N3O7S B2458972 4-((2-(苯并[d][1,3]二氧杂环-5-甲酰胺)乙基)磺酰基)哌嗪-1-甲酸乙酯 CAS No. 899740-18-2](/img/structure/B2458972.png)

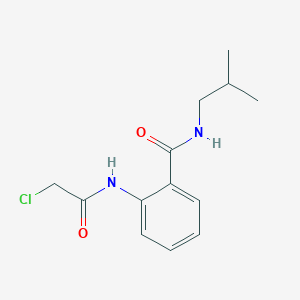

4-((2-(苯并[d][1,3]二氧杂环-5-甲酰胺)乙基)磺酰基)哌嗪-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) can also be used .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in it. For example, the carboxamide group might undergo hydrolysis, the sulfonyl group might participate in substitution reactions, and the piperazine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These properties can be determined using various analytical techniques .科学研究应用

液相色谱分析衍生化

4-((2-(苯并[d][1,3]二氧杂环-5-甲酰胺)乙基)磺酰基)哌嗪-1-甲酸乙酯代表了一类在分析化学中具有应用的化合物,特别是在液相色谱中。一种类似的化合物,2-(2-萘氧基)乙基2-[1-(4-苄基)-哌嗪基]乙磺酸盐,已被合成用于液相色谱中的分析衍生化。该试剂结合了用于灵敏检测的荧光团和用于衍生化后易于去除的叔氨基官能团,显示了其在高灵敏度和特异性下定量己酸等物质的效用(Wu et al., 1997)。

抗菌活性

与4-((2-(苯并[d][1,3]二氧杂环-5-甲酰胺)乙基)磺酰基)哌嗪-1-甲酸乙酯相关的化合物已显示出显着的抗菌活性。例如,通过酰胺偶联和后续反应合成的双功能磺酰胺-酰胺衍生物已证明对各种菌株具有显着的体外抗菌和抗真菌特性(Abbavaram & Reddyvari, 2013)。

抗氧化和抗胆碱酯酶活性

磺酰基腙骨架和哌啶环,作为4-((2-(苯并[d][1,3]二氧杂环-5-甲酰胺)乙基)磺酰基)哌嗪-1-甲酸乙酯等化合物的组成部分,在药物化学中起着至关重要的作用,包括具有抗氧化和抗胆碱酯酶活性的新化合物的合成。这些化合物已被评估其抑制脂质过氧化和清除自由基的潜力,在各种分析中显示出显着的活性(Karaman et al., 2016)。

作用机制

Target of Action

The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

The compound interacts with its target, the α-amylase enzyme, by inhibiting its activity

Biochemical Pathways

The inhibition of α-amylase affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates, the compound reduces the amount of glucose that enters the bloodstream after a meal, which can help regulate blood sugar levels.

Pharmacokinetics

Given its potent inhibition of α-amylase, it can be inferred that the compound has sufficient bioavailability to exert its effects .

Result of Action

The primary result of the compound’s action is a reduction in blood glucose levels . By inhibiting α-amylase and reducing the amount of glucose that enters the bloodstream, the compound can help manage blood sugar levels, making it a potential candidate for the treatment of diabetes .

安全和危害

未来方向

属性

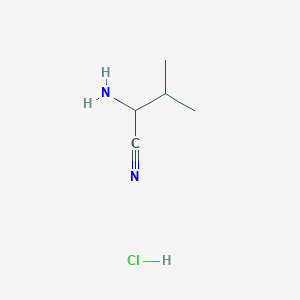

IUPAC Name |

ethyl 4-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O7S/c1-2-25-17(22)19-6-8-20(9-7-19)28(23,24)10-5-18-16(21)13-3-4-14-15(11-13)27-12-26-14/h3-4,11H,2,5-10,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBENPLOVTNBTGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

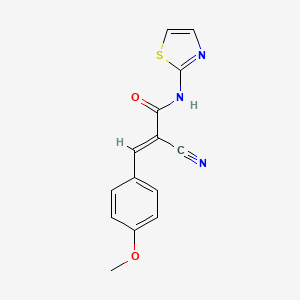

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2458890.png)

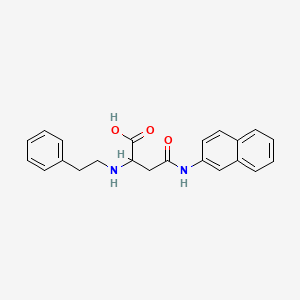

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2458891.png)

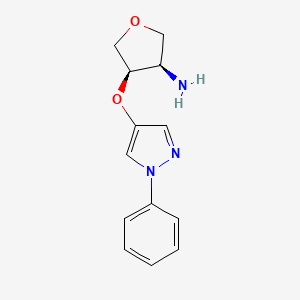

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2458896.png)

![3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2458899.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2458911.png)